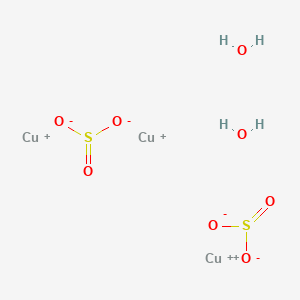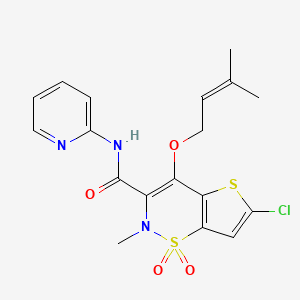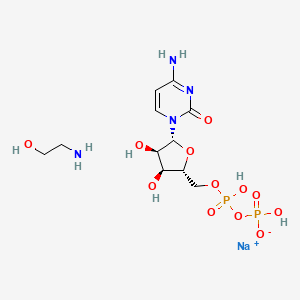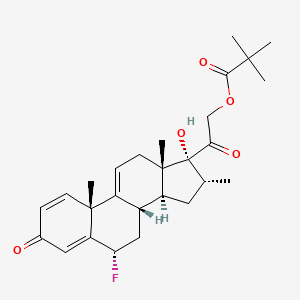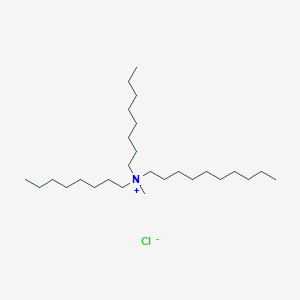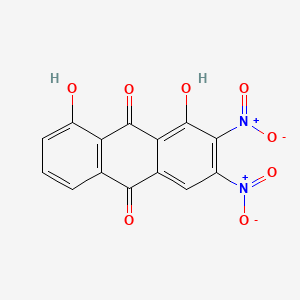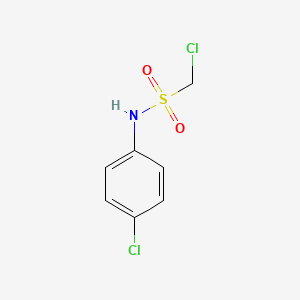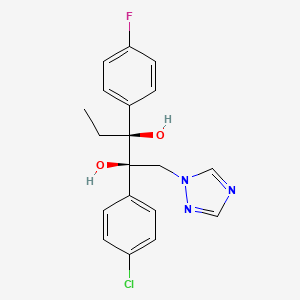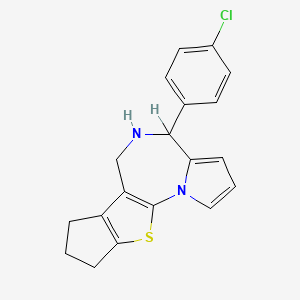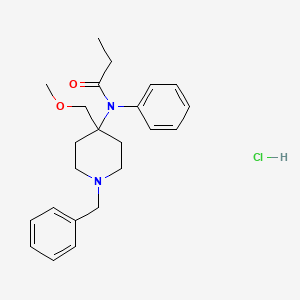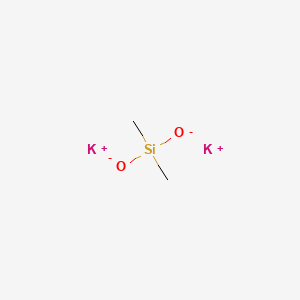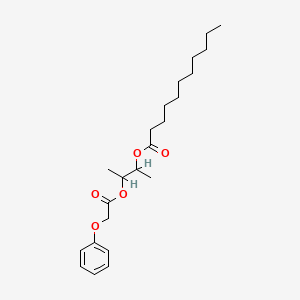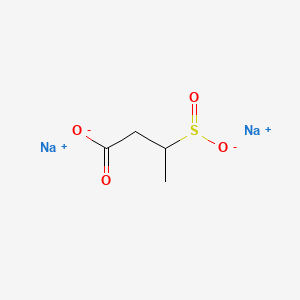
Disodium 3-sulfinobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-sulfinobutanoate is an organosulfur compound with the molecular formula C4H6O4S2Na2. It is a disodium salt of 3-sulfinobutanoic acid and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 3-sulfinobutanoate can be synthesized through the reaction of 3-sulfinobutanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-sulfinobutanoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 3-sulfinobutanoic acid is reacted with sodium hydroxide under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Disodium 3-sulfinobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted organosulfur compounds
Scientific Research Applications
Disodium 3-sulfinobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organosulfur compounds.
Biology: It is employed in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of disodium 3-sulfinobutanoate involves its interaction with specific molecular targets, such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved often include the formation of covalent bonds with the target molecules, leading to the inhibition of enzymatic activity .
Comparison with Similar Compounds
- Disodium 3,3’-Dithiobis(1-propanesulfonate)
- Disodium 3-succinyloxy-β-glycyrrhetinate
- Disodium 3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane
Comparison: Disodium 3-sulfinobutanoate is unique due to its specific sulfinic acid group, which imparts distinct reactivity compared to other similar compounds. For instance, disodium 3,3’-dithiobis(1-propanesulfonate) contains a disulfide linkage, making it more suitable for redox reactions, whereas this compound is more reactive in nucleophilic substitution and oxidation reactions .
Properties
CAS No. |
91837-30-8 |
|---|---|
Molecular Formula |
C4H6Na2O4S |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
disodium;3-sulfinatobutanoate |
InChI |
InChI=1S/C4H8O4S.2Na/c1-3(9(7)8)2-4(5)6;;/h3H,2H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
GEWKKXFRIIVXQU-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


